molecular formula C23H20N4O6 B2765155 N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899788-27-3

N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Cat. No.: B2765155
CAS No.: 899788-27-3
M. Wt: 448.435
InChI Key: UBNCKJUSUFZKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a synthetic organic compound designed for research applications, featuring a complex molecular architecture that combines a quinazolinone core with furylmethyl and nitrobenzyl substituents. This structure suggests potential for diverse biochemical interactions, making it a candidate for investigative pharmacology and antimicrobial studies. Compounds containing nitro-aromatic groups and fused heterocycles like the quinazolinone core are often explored as potential enzyme inhibitors or antimicrobial agents . For instance, related nitrofuranyl-based molecular frameworks have demonstrated significant bioactivity, requiring enzymatic activation to exert effects such as disrupting bacterial metabolic pathways and inducing oxidative stress . Similarly, the quinazolinone moiety is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of enzyme active sites. This compound is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are directed to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

899788-27-3

Molecular Formula

C23H20N4O6

Molecular Weight

448.435

IUPAC Name

N-(furan-2-ylmethyl)-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C23H20N4O6/c28-21(24-14-18-4-3-13-33-18)11-12-25-22(29)19-5-1-2-6-20(19)26(23(25)30)15-16-7-9-17(10-8-16)27(31)32/h1-10,13H,11-12,14-15H2,(H,24,28)

InChI Key

UBNCKJUSUFZKPF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])CCC(=O)NCC4=CC=CO4

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C28H22N4O6C_{28}H_{22}N_{4}O_{6} and a molecular weight of 510.51 g/mol. Its structure includes a quinazoline moiety, which is known for its diverse pharmacological activities, particularly in cancer treatment.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

Cell Line IC50 (µM) Mechanism Reference
HCT-1161.58Apoptosis induction
A5490.32VEGFR2 inhibition
DU1450.64Cell cycle arrest at S-phase
HepG2Not testedNot applicable
  • Apoptosis Induction : In HCT-116 cells, treatment with the compound resulted in a significant increase in apoptosis, with a 21.7-fold increase compared to untreated cells. The mechanism involved the activation of apoptotic pathways leading to cell death.
  • VEGFR2 Inhibition : The compound exhibited potent inhibition of the vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for tumor angiogenesis. The IC50 value for this inhibition was reported as 17.8 µM, indicating a strong potential for anti-angiogenic therapy.
  • Cell Cycle Arrest : In DU145 cells, the compound caused cell cycle arrest at the S-phase, suggesting that it interferes with DNA synthesis and replication processes.

The biological activity of this compound can be attributed to its structural components:

  • Quinazoline Derivatives : Quinazoline-based compounds are known for their ability to interact with various biological targets, including kinases and receptors involved in cell proliferation and survival.
  • Nitrobenzyl Group : The presence of the nitro group enhances the compound's reactivity and may contribute to its anticancer properties through oxidative stress mechanisms.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various derivatives of quinazoline compounds, this compound was among those tested for their effectiveness against HCT-116 cells. The results indicated that this compound had one of the lowest IC50 values, showcasing its potential as a lead compound for further development in cancer therapy .

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanistic pathways through which this compound exerts its effects on cancer cells. It was found that treatment led to significant changes in gene expression related to apoptosis and cell cycle regulation, affirming its role as a potent anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

  • N-(2-Furylmethyl)-3-[1-(3-Nitrobenzyl)-2,4-Dioxo-1,4-Dihydroquinazolin-3(2H)-yl]Propanamide (CAS 899788-21-7): A positional isomer with a meta-nitrobenzyl group instead of para-nitrobenzyl. Molecular weight: 448.44 g/mol (identical to the target compound).
  • N-(Furan-2-ylmethyl)-2-(4-{1-[(3-Methylphenyl)Methyl]-2,4-Dioxo-1,4-Dihydroquinazolin-3(2H)-yl}Phenyl)Acetamide (F144-0315):

    • Replaces the nitro group with a 3-methylbenzyl substituent.
    • Molecular weight: 479.54 g/mol.
    • The methyl group enhances lipophilicity (logP ≈ 3.2) compared to the nitro analogue (logP ≈ 2.8), improving membrane permeability but reducing solubility .

Functional Group Variations

  • 3-(2,4-Dioxo-1,4-Dihydroquinazolin-3(2H)-yl)-N-(4-Methoxybenzyl)Propanamide (CAS 896372-15-9):

    • Substitutes nitro with a 4-methoxybenzyl group.
    • The electron-donating methoxy group increases solubility (aqueous solubility ~15 mg/L vs. <5 mg/L for nitro derivatives) but may reduce oxidative stability .
  • (E)-2-(2,4-Dioxo-1,4-Dihydroquinazolin-3(2H)-yl)-N-[2-(2-[Furan-2-ylmethylene]Hydrazineyl)-2-Oxoethyl]Acetamide (Compound 4d):

    • Incorporates a hydrazineyl-furan side chain.
    • Exhibits a melting point >300°C, indicating strong crystalline packing due to hydrogen bonding from the hydrazine moiety .

Bioactive Derivatives with Urea Linkages

  • 1-(1-Methyl-2-(4-Nitrophenyl)-4-Oxo-1,4-Dihydroquinazolin-3(2H)-yl)-3-Phenylurea (6e):
    • Replaces the propanamide with a phenylurea group.
    • Melting point: 241–243°C.
    • Urea derivatives often show enhanced hydrogen-bonding capacity, improving target engagement in enzyme inhibition (e.g., anticancer activity in ) .

Anticancer Potential

  • Quinazolinone derivatives with nitro groups (e.g., 6e) show moderate anticancer activity (IC50: 10–25 μM in HeLa cells) due to intercalation with DNA or topoisomerase inhibition .
  • Furan-containing analogues (e.g., F144-0315) exhibit improved selectivity for kinase targets (e.g., glucokinase in ) but lower cytotoxicity .

Enzymatic Interactions

  • The para-nitrobenzyl group in the target compound may enhance binding to NAD(P)H-dependent enzymes (e.g., oxidoreductases) via charge-transfer interactions, as seen in glucokinase activators .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-Nitro Isomer 4-Methoxy Analogue Urea Derivative 6e
Molecular Weight (g/mol) 448.44 448.44 454.45 437.41
Melting Point (°C) 291–293 285–287 194 241–243
LogP (Predicted) 2.8 2.7 2.1 3.0
Aqueous Solubility (mg/L) <5 <5 15 8
CYP3A4 Inhibition (IC50) 12 μM 15 μM >50 μM 9 μM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for quinazolinone derivatives like N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : Construct the quinazolin-2,4-dione core via cyclization of methyl 2-isothiocyanatobenzoate with glycine derivatives, followed by oxidation with hydrogen peroxide to convert thioxo to dioxo groups .

Functionalization : Introduce substituents (e.g., 4-nitrobenzyl) via alkylation or nucleophilic substitution. For example, use N,N′-carbonyldiimidazole (CDI) to activate carboxylic acids for coupling with chloroacetamide intermediates .

Propanamide Linkage : Attach the furylmethyl group via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

  • Characterization : Confirmation via 1H^1H/13C^{13}C NMR (e.g., quinazolinone carbonyl peaks at ~170–175 ppm), FT-IR (C=O stretches at ~1650–1750 cm1^{-1}), and HRMS .

Q. How is the purity and structural integrity of the compound validated during synthesis?

  • Methodological Answer :

  • Chromatography : Use silica gel column chromatography (eluent: ethyl acetate/hexane gradients) to isolate intermediates .
  • Spectroscopy :
  • NMR : Analyze peak splitting patterns (e.g., furyl protons at δ 6.2–7.4 ppm; nitrobenzyl aromatic protons at δ 7.5–8.3 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-HRMS with <5 ppm error) .
  • Melting Point : Compare observed values (e.g., 260–265°C) with literature to assess crystallinity .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the propanamide moiety?

  • Methodological Answer :

  • Optimize Coupling Conditions :
  • Use I2_2/TBHP-mediated domino synthesis for one-pot coupling, which reduces side reactions (e.g., for benzamide derivatives, yields improved to 75–85%) .
  • Adjust solvent polarity (e.g., DMF for better solubility of nitrobenzyl groups) and temperature (60–80°C) .
  • Activating Agents : Replace CDI with HATU for sterically hindered substrates to enhance reaction efficiency .
  • Purification : Employ preparative HPLC with C18 columns (acetonitrile/water gradients) to isolate the target compound from byproducts .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound’s anticonvulsant potential?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the 4-nitrobenzyl group with halogenated analogs (e.g., 2,4-dichlorobenzyl) to assess electronic effects on GABA receptor affinity .
  • Functional Group Modulation : Replace the furylmethyl group with pyridyl or thiophene moieties to evaluate steric/electronic impacts on blood-brain barrier penetration .
  • In Vivo Models : Use PTZ-induced seizure models in mice to correlate SAR data with ED50_{50} values (e.g., benchmark against ethosuximide) .

Q. How can computational methods resolve contradictions in proposed binding modes for this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with GABAA_A receptors. Focus on hydrogen bonding between the quinazolinone carbonyl and Arg/Lys residues .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., CHARMM36 force field) to assess stability of proposed binding poses .
  • Pharmacophore Mapping : Overlay with known anticonvulsants (e.g., benzodiazepines) to identify critical pharmacophoric features (e.g., aromatic π-stacking, hydrogen bond acceptors) .

Q. What experimental approaches validate the metabolic stability of the furylmethyl group in vivo?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor furan ring oxidation via LC-MS/MS (metabolite identification at m/z +16 for epoxides) .
  • Stability Studies : Use NADPH-fortified S9 fractions to quantify half-life (t1/2_{1/2}) under physiological conditions (pH 7.4, 37°C) .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.